![molecular formula C16H18F4N4O B6288118 5-t-Butyl-2-(2-fluoro-5-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% CAS No. 2737207-43-9](/img/structure/B6288118.png)
5-t-Butyl-2-(2-fluoro-5-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-t-Butyl-2-(2-fluoro-5-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% is a useful research compound. Its molecular formula is C16H18F4N4O and its molecular weight is 358.33 g/mol. The purity is usually 95%.
The exact mass of the compound 5-t-Butyl-2-(2-fluoro-5-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% is 358.14167386 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-t-Butyl-2-(2-fluoro-5-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-t-Butyl-2-(2-fluoro-5-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Pyrazole carboxylic acid derivatives, including the one , are known for their wide range of pharmaceutical applications. They can serve as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .
Antimicrobial Activity
These compounds exhibit significant antimicrobial properties, making them valuable in the development of new treatments for various infections .
Anticancer and Antitumor Properties
Pyrazole derivatives are also recognized for their anticancer and antitumor activities. They can be used in the synthesis of compounds for cancer treatment .
Material Science Applications
In material science, pyrazole-containing compounds are utilized due to their versatility as synthetic intermediates in preparing chemicals with specific physical-chemical properties .
Synthesis Strategies
The pyrazole nucleus is synthesized using various strategies such as multicomponent approach and cyclocondensation of hydrazine with a carbonyl system. These methods are crucial for creating compounds with desired biological activities .
Antileishmanial and Antimalarial Activities
Some pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities. This suggests potential use in the treatment and prevention of these diseases .
properties
IUPAC Name |
5-tert-butyl-2-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N4O/c1-15(2,3)13-7-12(14(25)22-21)24(23-13)8-9-6-10(16(18,19)20)4-5-11(9)17/h4-7H,8,21H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHPFISGIUETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=C(C=CC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.